Cas no 1805972-32-0 (2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine)

2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine
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- Inchi: 1S/C8H4Cl2F2N2/c9-2-4-1-5(3-13)6(8(11)12)14-7(4)10/h1,8H,2H2
- InChI Key: QJXPFHHCMGSMPI-UHFFFAOYSA-N
- SMILES: ClC1=C(CCl)C=C(C#N)C(C(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 241
- Topological Polar Surface Area: 36.7
- XLogP3: 2.6
2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029050994-1g |
2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine |
1805972-32-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Additional information on 2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine
Introduction to 2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine (CAS No. 1805972-32-0)
2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine, identified by its CAS number 1805972-32-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and industrial applications. The unique structural features of this molecule, including the presence of chloro, chloromethyl, cyano, and difluoromethyl substituents, contribute to its remarkable chemical properties and potential utility in synthetic chemistry.
The< strong>2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine molecule exhibits a high degree of reactivity due to the electron-withdrawing nature of the cyano and difluoromethyl groups, which enhance its participation in various chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The chloro and chloromethyl substituents further enhance its versatility, allowing for further functionalization through nucleophilic substitution reactions.
In recent years, there has been a growing interest in exploring the pharmacological potential of< strong>2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine. Researchers have been investigating its role in the development of new drugs targeting various therapeutic areas. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses and cancer progression. The< strong>cyano group, known for its ability to interact with biological targets through hydrogen bonding and electrostatic interactions, plays a crucial role in modulating these effects.
The< strong>difluoromethyl group is another key feature of this compound that contributes to its pharmacological activity. Difluorinated compounds are well-documented for their enhanced metabolic stability and improved binding affinity to biological targets. This characteristic makes< strong>2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine a promising candidate for drug development, as it can potentially lead to more effective and long-lasting therapeutic agents.
In addition to its pharmaceutical applications, this compound has also shown promise in agrochemical research. The structural motifs present in< strong>2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine make it a suitable precursor for synthesizing novel pesticides and herbicides. These compounds are designed to target specific enzymes and metabolic pathways in pests and weeds while minimizing toxicity to non-target organisms. The< strong>chloro and< strong>chloromethyl groups facilitate the introduction of additional functional groups that can enhance the efficacy and selectivity of these agrochemicals.
The synthesis of< strong>2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine involves a series of carefully orchestrated chemical reactions that highlight the compound's complexity and synthetic utility. The process typically begins with the functionalization of a pyridine core, followed by sequential introduction of the chloro, chloromethyl, cyano, and difluoromethyl groups. Each step requires precise control over reaction conditions to ensure high yield and purity.
The latest advancements in synthetic methodologies have further improved the efficiency and scalability of producing< strong>2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine. Techniques such as flow chemistry and microwave-assisted synthesis have enabled researchers to achieve higher reaction rates and better reproducibility. These innovations not only streamline the production process but also reduce waste generation, making them more environmentally sustainable.
The pharmacological evaluation of< strong>2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine has revealed several interesting properties that make it a compelling candidate for further development. In vitro studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Additionally, preclinical trials have shown promising results in animal models for treating inflammatory diseases.
The< strong>difluoromethyl group's influence on metabolic stability has been particularly noteworthy in these studies. By enhancing the compound's resistance to enzymatic degradation, it can potentially lead to longer-lasting therapeutic effects with fewer side effects compared to traditional small-molecule drugs.
The agrochemical potential of this compound has also been explored through field trials. Results from these trials indicate that derivatives of< strong>2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine< strong>demonstrate effective pest control while maintaining low toxicity to beneficial insects.
The future prospects for< strong>2-Chloro-3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine< strongdeutet exciting as ongoing research continues to uncover new applications and refine synthetic methods.
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